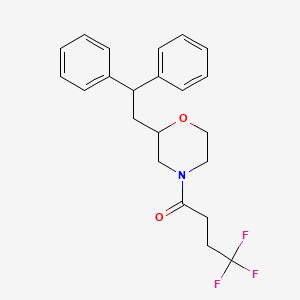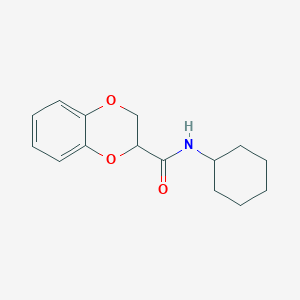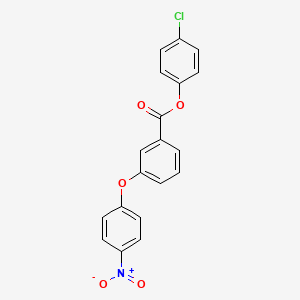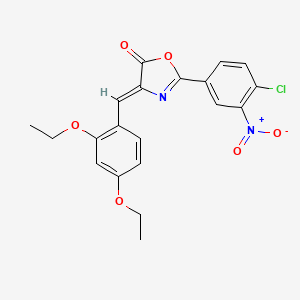
5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential pharmaceutical applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that it may act by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate signaling pathways involved in cell growth and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide in lab experiments is its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on 5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide. One direction is to further investigate its mechanism of action and signaling pathways involved. Another direction is to explore its potential therapeutic applications in different disease models. Additionally, research can focus on developing more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide involves several steps. One of the most commonly used methods is the reaction of 2-thiophenecarboxylic acid with N-(2-phenoxyethyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with pyrrolidine and protected with a Boc group. The final deprotection step yields the desired product.
Applications De Recherche Scientifique
5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide has been the subject of various scientific studies due to its potential therapeutic applications. One study found that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study showed that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-[1-(2-aminoacetyl)pyrrolidin-2-yl]-N-(2-phenoxyethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c20-13-18(23)22-11-4-7-15(22)16-8-9-17(26-16)19(24)21-10-12-25-14-5-2-1-3-6-14/h1-3,5-6,8-9,15H,4,7,10-13,20H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSHHYUKXLRGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C2=CC=C(S2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane](/img/structure/B6080722.png)
![N-(2-methylphenyl)-N'-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6080729.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-ethyl-4-piperidinecarboxamide](/img/structure/B6080742.png)
![7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6080745.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6080765.png)



![1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6080789.png)

![N,N-dimethyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6080800.png)

![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)